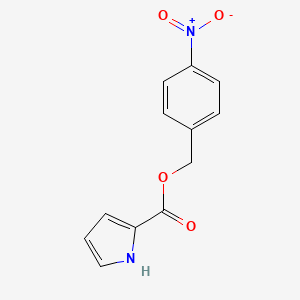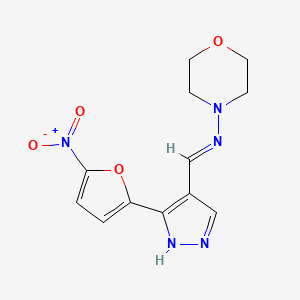![molecular formula C23H30NOP B12873873 1-(2'-(Dimethylamino)-[1,1'-biphenyl]-2-yl)-2,2,6,6-tetramethylphosphinan-4-one](/img/structure/B12873873.png)
1-(2'-(Dimethylamino)-[1,1'-biphenyl]-2-yl)-2,2,6,6-tetramethylphosphinan-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2’-(Dimethylamino)-[1,1’-biphenyl]-2-yl)-2,2,6,6-tetramethylphosphinan-4-one is a complex organic compound that features a biphenyl structure with a dimethylamino group and a tetramethylphosphinanone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2’-(Dimethylamino)-[1,1’-biphenyl]-2-yl)-2,2,6,6-tetramethylphosphinan-4-one typically involves the reaction of biphenyl derivatives with dimethylamine and tetramethylphosphinanone under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. The specific reaction conditions, such as temperature, pressure, and solvent, can vary depending on the desired yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification and crystallization to obtain the compound in its pure form. Advanced techniques like continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
1-(2’-(Dimethylamino)-[1,1’-biphenyl]-2-yl)-2,2,6,6-tetramethylphosphinan-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Applications De Recherche Scientifique
1-(2’-(Dimethylamino)-[1,1’-biphenyl]-2-yl)-2,2,6,6-tetramethylphosphinan-4-one has several scientific research applications, including:
Chemistry: Used as a ligand in catalytic reactions, particularly in palladium-catalyzed cross-coupling reactions.
Biology: Investigated for its potential role in biological systems and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the synthesis of advanced materials and as a component in various industrial processes.
Mécanisme D'action
The mechanism of action of 1-(2’-(Dimethylamino)-[1,1’-biphenyl]-2-yl)-2,2,6,6-tetramethylphosphinan-4-one involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific sites on enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Dimethylamino)-2’-bromo-1,1’-biphenyl: A similar compound with a bromine atom instead of the phosphinanone moiety.
2-Dicyclohexylphosphino-2’-(N,N-dimethylamino)biphenyl: Another related compound used in catalytic reactions.
Uniqueness
1-(2’-(Dimethylamino)-[1,1’-biphenyl]-2-yl)-2,2,6,6-tetramethylphosphinan-4-one is unique due to its combination of a biphenyl structure with a dimethylamino group and a tetramethylphosphinanone moiety. This unique structure imparts specific chemical properties and reactivity, making it valuable for various applications in research and industry .
Propriétés
Formule moléculaire |
C23H30NOP |
|---|---|
Poids moléculaire |
367.5 g/mol |
Nom IUPAC |
1-[2-[2-(dimethylamino)phenyl]phenyl]-2,2,6,6-tetramethylphosphinan-4-one |
InChI |
InChI=1S/C23H30NOP/c1-22(2)15-17(25)16-23(3,4)26(22)21-14-10-8-12-19(21)18-11-7-9-13-20(18)24(5)6/h7-14H,15-16H2,1-6H3 |
Clé InChI |
KQSQZVQWLHRDPT-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(=O)CC(P1C2=CC=CC=C2C3=CC=CC=C3N(C)C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


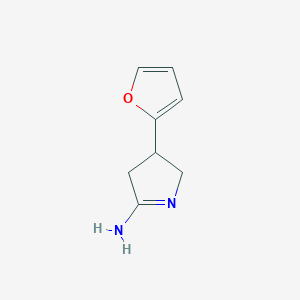

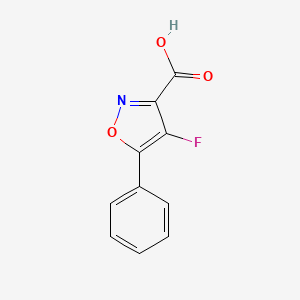
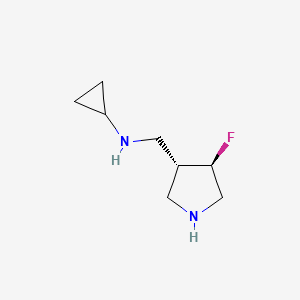
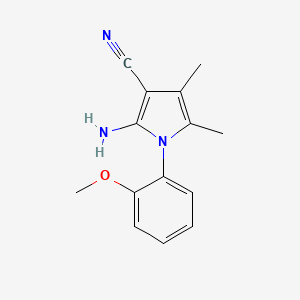
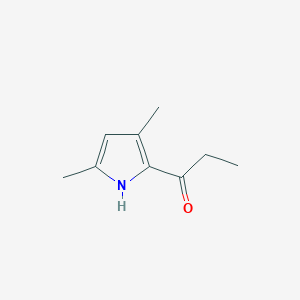
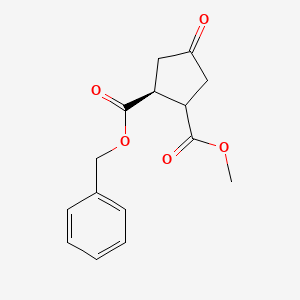
![Benzo[d]isoxazole-3,4-diamine hydrochloride](/img/structure/B12873863.png)
![3-Benzyl-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12873864.png)
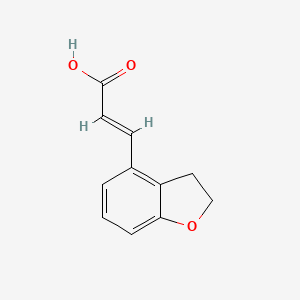
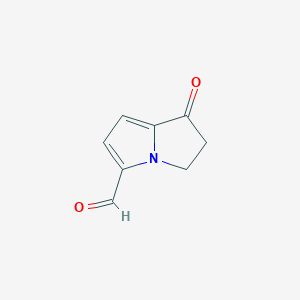
![2-Chloro-1-(2-(difluoromethoxy)benzo[d]oxazol-4-yl)ethanone](/img/structure/B12873877.png)
